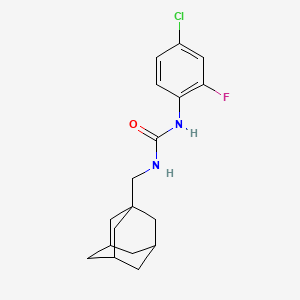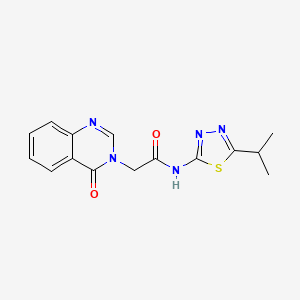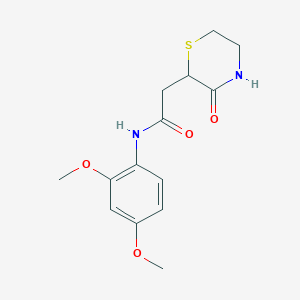
N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea
Overview
Description
N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as AFAU, is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research. AFAU is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying various biological processes.
Mechanism of Action
N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea inhibits the activity of PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to the inhibition of various cellular signaling pathways. N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to selectively inhibit certain isoforms of PKC, which makes it a valuable tool for studying the specific functions of these isoforms.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to reduce the levels of inflammatory cytokines in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea in lab experiments is its high selectivity for certain isoforms of PKC. This allows researchers to study the specific functions of these isoforms without affecting other cellular signaling pathways. However, one limitation of using N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea is its relatively low solubility in water, which may require the use of organic solvents in some experiments.
Future Directions
There are several future directions for the study of N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea, including the development of more potent and selective PKC inhibitors, the investigation of its potential use in the treatment of other diseases, and the exploration of its effects on other cellular signaling pathways. Additionally, the use of N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea in combination with other drugs or therapies may provide new insights into the mechanisms underlying various diseases.
Scientific Research Applications
N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea has been used in various scientific research studies, including cancer research, neurobiology, and immunology. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in many cellular signaling pathways. N-(1-adamantylmethyl)-N'-(4-chloro-2-fluorophenyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
properties
IUPAC Name |
1-(1-adamantylmethyl)-3-(4-chloro-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN2O/c19-14-1-2-16(15(20)6-14)22-17(23)21-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLJCAJDSCNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide](/img/structure/B4677319.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4677344.png)
![2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4677345.png)
![4-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4677356.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4677379.png)
![4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4677380.png)

![8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B4677402.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4677403.png)
![N-(4-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4677410.png)
![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4677412.png)
![5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4677415.png)